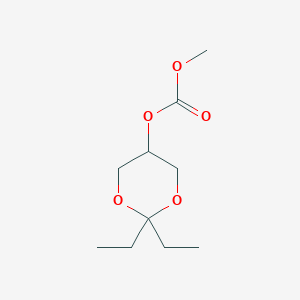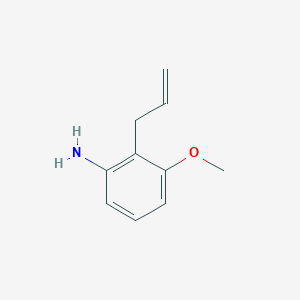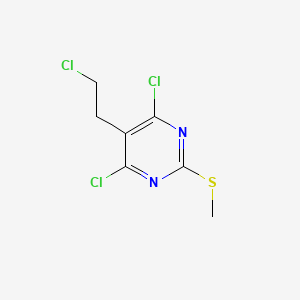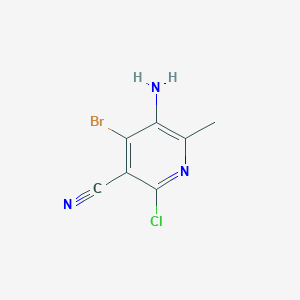
4-(2-Chloro-5-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a chlorinated nitrophenoxy moiety, and a carboxylate ester group. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-chloro-5-nitrophenol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: m-Chloroperbenzoic acid, dichloromethane (DCM) as solvent.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
N-oxides: Formed by the oxidation of the piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of drugs that target the central nervous system. Its derivatives have been studied for their potential as analgesics and anti-inflammatory agents.
Industry: In the agrochemical industry, it is used in the synthesis of herbicides and insecticides. Its structural features make it a versatile intermediate for various chemical transformations.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific receptors or enzymes in the body, modulating their activity. The presence of the nitrophenoxy group can influence the compound’s ability to cross cell membranes and reach its target site.
Comparación Con Compuestos Similares
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate
Uniqueness: The unique combination of the tert-butyl group, chlorinated nitrophenoxy moiety, and piperidine ring in tert-butyl 4-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate provides it with distinct chemical properties. These features make it particularly useful as an intermediate in the synthesis of compounds with specific biological activities.
Propiedades
Fórmula molecular |
C17H23ClN2O5 |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2-chloro-5-nitrophenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23ClN2O5/c1-17(2,3)25-16(21)19-8-6-12(7-9-19)11-24-15-10-13(20(22)23)4-5-14(15)18/h4-5,10,12H,6-9,11H2,1-3H3 |
Clave InChI |
OJJFITKLIAMMMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)








![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)

![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
